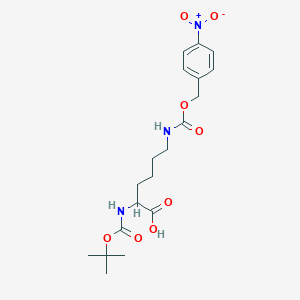

N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophényl)méthoxy]carbonyl}amino)hexanoïque est un composé synthétique souvent utilisé dans la synthèse peptidique. Il s'agit d'un dérivé de la lysine, un acide aminé essentiel, et il est couramment utilisé comme groupe protecteur en synthèse organique pour empêcher les réactions indésirables à des sites spécifiques d'une molécule.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophényl)méthoxy]carbonyl}amino)hexanoïque implique généralement les étapes suivantes :

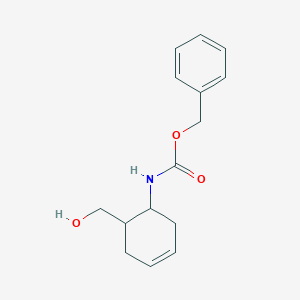

Protection du groupe amino : Le groupe amino de la lysine est protégé à l'aide de tert-butoxycarbonyl (Boc) pour former la Boc-lysine.

Protection de la chaîne latérale : Le groupe amino de la chaîne latérale est protégé à l'aide de chloroformiate de 4-nitrobenzyle pour former le composé souhaité.

Les conditions réactionnelles impliquent généralement :

Solvant : Dichlorométhane ou tétrahydrofurane.

Base : Triéthylamine ou bicarbonate de sodium.

Température : Température ambiante à 0 °C.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réacteurs discontinus : Pour l'ajout contrôlé de réactifs.

Purification : Utilisation de techniques chromatographiques pour garantir une pureté élevée.

Contrôle qualité : Vérification que le produit final répond aux spécifications requises.

Analyse Des Réactions Chimiques

Types de réactions

L'acide (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophényl)méthoxy]carbonyl}amino)hexanoïque subit plusieurs types de réactions :

Déprotection : Élimination des groupes Boc et 4-nitrobenzyle en conditions acides ou basiques.

Réactions de couplage : Formation de liaisons peptidiques avec d'autres acides aminés.

Réactifs et conditions courants

Déprotection : Acide trifluoroacétique pour l'élimination de Boc ; hydrogénation pour l'élimination de 4-nitrobenzyle.

Couplage : Carbodiimides comme le dicyclohexylcarbodiimide (DCC) ou les sels d'uranium comme le HATU.

Principaux produits

Dérivés de la lysine déprotégée : Après élimination des groupes protecteurs.

Peptides : Lorsqu'ils sont couplés à d'autres acides aminés.

Applications De Recherche Scientifique

L'acide (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophényl)méthoxy]carbonyl}amino)hexanoïque est largement utilisé dans :

Synthèse peptidique : Comme élément constitutif de la synthèse des peptides et des protéines.

Développement de médicaments : Dans la conception de médicaments à base de peptides.

Bioconjugaison : Pour fixer des peptides à d'autres molécules à des fins de recherche.

Mécanisme d'action

Le composé lui-même n'a pas de mécanisme d'action biologique direct, mais sert de précurseur dans la synthèse peptidique. Les groupes protecteurs (Boc et 4-nitrobenzyle) empêchent les réactions indésirables pendant la synthèse, garantissant la séquence et la structure correctes du peptide final.

Mécanisme D'action

The compound itself does not have a direct biological mechanism of action but serves as a precursor in peptide synthesis. The protecting groups (Boc and 4-nitrobenzyl) prevent unwanted reactions during synthesis, ensuring the correct sequence and structure of the final peptide.

Comparaison Avec Des Composés Similaires

Composés similaires

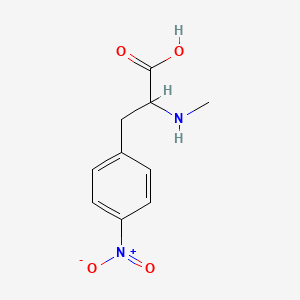

Acide (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-aminohexanoïque : Manque le groupe 4-nitrobenzyle.

Acide (2S)-2-amino-6-({[(4-nitrophényl)méthoxy]carbonyl}amino)hexanoïque : Manque le groupe Boc.

Unicité

La présence des groupes protecteurs Boc et 4-nitrobenzyle rend l'acide (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophényl)méthoxy]carbonyl}amino)hexanoïque unique, offrant une double protection pendant la synthèse peptidique, ce qui est crucial pour l'assemblage de peptides complexes.

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O8/c1-19(2,3)30-18(26)21-15(16(23)24)6-4-5-11-20-17(25)29-12-13-7-9-14(10-8-13)22(27)28/h7-10,15H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWRVKIJFVUCNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12323638.png)

![[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12323646.png)

![6-[2-[3-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12323654.png)

![6-Methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol](/img/structure/B12323675.png)

![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)

![(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12323702.png)

![11,14,14-Trimethyl-5-(2,4,6-trimethylphenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate](/img/structure/B12323710.png)

![(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12323713.png)

![Methyl 5-ethoxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12323718.png)

![6-Deoxy-L-[1-13C]fucose](/img/structure/B12323724.png)